molecular formula C12H15N3O2 B7596320 N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide

N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide

Cat. No. B7596320
M. Wt: 233.27 g/mol
InChI Key: JRHDDMDQSMJMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide, also known as EPAC or PDE4DIP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EPAC belongs to a class of compounds known as cyclic nucleotide phosphodiesterases (PDEs), which play a critical role in regulating intracellular signaling pathways.

Mechanism of Action

N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide exerts its effects through the regulation of cyclic nucleotide signaling pathways. Specifically, this compound acts as a cAMP-binding protein that activates the downstream signaling pathways involved in cell growth, differentiation, and apoptosis. This compound also plays a role in the regulation of ion channels and the release of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. These effects include the regulation of intracellular calcium levels, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have a protective effect on cardiac function, making it a potential therapeutic target for the treatment of heart disease.

Advantages and Limitations for Lab Experiments

N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide has several advantages as a research tool, including its ability to selectively target specific signaling pathways and its relatively low toxicity. However, there are also limitations to its use, including its instability in aqueous solutions and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several potential future directions for research on N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide. One area of interest is the development of more stable and bioavailable analogs of this compound for use in therapeutic applications. Additionally, further research is needed to fully elucidate the mechanisms of action of this compound and its potential use in the treatment of a variety of diseases.

Synthesis Methods

The synthesis of N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylfuran-3-amine to produce the desired product, this compound.

Scientific Research Applications

N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases. One of the key areas of research has been in the treatment of cancer, where this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).

properties

IUPAC Name

N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-9-6-10(15-14-9)7-13-12(16)11-4-5-17-8(11)2/h4-6H,3,7H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDDMDQSMJMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1)CNC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.